N'-(1-(4-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(1-(4-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring, a hydroxyphenyl group, and a carbohydrazide moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-hydroxyacetophenone with isopropyl hydrazinecarboxylate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted pyrazole compounds, each with distinct chemical and physical properties.
Scientific Research Applications
N’-(1-(4-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-(4-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide
- N’-(1-(4-Hydroxyphenyl)ethylidene)-2-thiophenecarbohydrazide
- N’-(1-(4-Hydroxyphenyl)ethylidene)-2-pyrazinecarbohydrazide
Uniqueness
N’-(1-(4-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring and carbohydrazide moiety make it particularly versatile for various synthetic and research applications.
Properties
CAS No. |
303106-38-9 |
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Molecular Formula |
C15H18N4O2 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O2/c1-9(2)13-8-14(18-17-13)15(21)19-16-10(3)11-4-6-12(20)7-5-11/h4-9,20H,1-3H3,(H,17,18)(H,19,21)/b16-10+ |
InChI Key |
LNHFWRGKEZOISQ-MHWRWJLKSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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